molecular formula C13H13NO4 B1601376 Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate CAS No. 78979-61-0

Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate

Cat. No. B1601376
CAS RN: 78979-61-0
M. Wt: 247.25 g/mol
InChI Key: FOTKZDNUFXHOQS-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate is a chemical compound with the molecular formula C13H13NO4 . It has a molecular weight of 247.25 .


Synthesis Analysis

A similar compound, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, was synthesized and characterized by IR spectroscopy, 13 C NMR, Mass spectroscopy, and single-crystal X-ray diffraction analysis . The synthesis of such compounds often involves the use of oxazole as intermediates .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate consists of a 5-membered oxazole ring attached to a 4-methoxyphenyl group and an ethyl carboxylate group .

Scientific Research Applications

Catalytic Chemical Synthesis

Ethyl oxazole-4-carboxylate has been used in chemical synthesis, particularly in palladium-catalyzed alkenylation, benzylation, and alkylation processes. It reacts with various halides in the presence of palladium acetate and caesium carbonate, demonstrating its versatility in organic synthesis (Verrier, Hoarau, & Marsais, 2009).

Antimicrobial and Antioxidant Properties

Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, derivatives of ethyl oxazole-4-carboxylate, show significant antimicrobial and antioxidant activities. These compounds have been evaluated for their potential in pharmaceutical applications (Raghavendra et al., 2016).

Synthesis of 1,2,3-Triazoles

The compound has been utilized in the synthesis of 1,2,3-triazoles via 'click chemistry', a method known for its efficiency in producing these structures. This application highlights its role in facilitating diverse chemical reactions (Chen, Liu, & Chen, 2010).

Corrosion Inhibition

Oxazole derivatives, including those related to ethyl oxazole-4-carboxylate, have been studied as corrosion inhibitors for mild steel in acidic media. Their effectiveness is attributed to their ability to adsorb on metal surfaces, thereby reducing corrosion rates (Rahmani et al., 2018).

Organic Synthesis and Stereochemistry

Ethyl oxazole-4-carboxylate is also significant in the synthesis of various organic compounds, including 2-oxazoline-4-carboxylates. Its use in stereoselective synthesis demonstrates its utility in producing chiral molecules, which are important in pharmaceutical chemistry (Suga, Shi, & Ibata, 1993; Suga, Fujieda, Hirotsu, & Ibata, 1994).

Crystal Structure Analysis

Ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, structurally related to ethyl oxazole-4-carboxylate, has been studied for its crystal and molecular structure. Such studies are crucial for understanding the physical and chemical properties of these compounds (Kaur et al., 2012).

properties

IUPAC Name

ethyl 2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-17-13(15)11-8-18-12(14-11)9-4-6-10(16-2)7-5-9/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTKZDNUFXHOQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40508813
Record name Ethyl 2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate

CAS RN

78979-61-0
Record name Ethyl 2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
D Hernández, CG Granados, E Sánchez, F Albericio… - ARKIVOC, 2015 - arkat-usa.org
The coupling reactions mediated by sp2-sp2 transition metals, mostly Pd, allowed the chemoselective preparation of some synthetic compounds and intermediate structures of great …
Number of citations: 1 www.arkat-usa.org
Y Kim, C Ma, S Park, Y Shin‐, T Lee… - Chemistry–An Asian …, 2021 - Wiley Online Library
Interleukin‐33 (IL‐33) is an epithelial‐derived cytokine that plays an important role in immune‐mediated diseases such as asthma, atopic dermatitis, and rheumatoid arthritis. Although IL…
Number of citations: 4 onlinelibrary.wiley.com
A Mohamed, M Salah, M Tahoun, M Hawner… - 2022 - 38.242.244.204
A novel approach for the dual inhibition of steroid sulfatase (STS) and 17ß-hydroxysteroid dehydrogenase type 1(17ß HSD1) by a single drug was explored, starting from in-house 17ß …
Number of citations: 2 38.242.244.204
T Peng, Y He, T Wang, J Yu, X Ma, Z Zhou… - Journal of Medicinal …, 2022 - ACS Publications
MicroRNAs (miRNAs) are key players in human hepatocellular carcinoma (HCC) tumorigenesis. Therefore, small molecules targeting components of miRNA biogenesis may provide …
Number of citations: 3 pubs.acs.org
JJ Dong, J Roger, C Verrier, T Martin, R Le Goff… - Green chemistry, 2010 - pubs.rsc.org
The palladium-catalysed direct 2-, 4- or 5-arylation of a wide range of heteroaromatics with aryl halides proceed in moderate to good yields using the eco-friendly solvents carbonates. …
Number of citations: 118 pubs.rsc.org

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